Cadmium zinc telluride can be synthesized using several methods, including:
The synthesis often requires precise control of temperature (typically between 1100-1150 °C) and atmosphere (inert or reductive gases) to prevent oxidation or contamination during the growth process . The purity of the starting materials significantly impacts the quality of the resulting cadmium zinc telluride crystals.
Cadmium zinc telluride has a cubic crystal structure similar to that of sphalerite or diamond. The molecular formula can be expressed as , where represents the proportion of cadmium in the compound. The bandgap energy varies depending on the composition, typically ranging from approximately 1.4 eV to 2.2 eV .
The mechanism by which cadmium zinc telluride functions as a semiconductor involves its ability to absorb photons and generate electron-hole pairs. When exposed to X-rays or gamma rays, high-energy photons interact with the material, knocking electrons from their valence band into the conduction band and creating holes.
Relevant data indicates that cadmium zinc telluride exhibits high sensitivity for X-ray and gamma-ray detection due to its high atomic number elements (cadmium and tellurium) that enhance interaction with ionizing radiation .
Cadmium zinc telluride has numerous scientific applications:
These diverse applications highlight cadmium zinc telluride's significance in modern technology, particularly in fields requiring precise radiation detection capabilities.
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